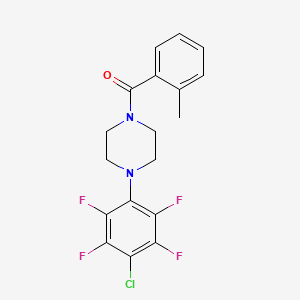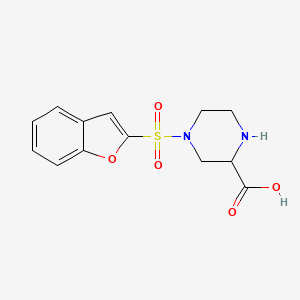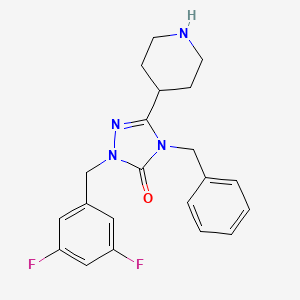![molecular formula C20H16O3 B5314476 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one, also known as chalcone, is a naturally occurring compound found in various plants. Chalcone has been extensively studied for its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
科学研究应用
Chalcone has been extensively studied for its diverse biological activities. It has been shown to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Chalcone has also been found to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has been reported to induce apoptosis, which is a programmed cell death, in cancer cells.
作用机制
Chalcone exhibits its biological activities through various mechanisms of action. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). Additionally, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has been found to scavenge free radicals, which are harmful molecules that can cause oxidative damage to cells and tissues. Chalcone has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Chalcone has been reported to possess various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. Chalcone has also been shown to decrease the levels of reactive oxygen species (ROS), which are harmful molecules that can cause oxidative damage to cells and tissues. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues.
实验室实验的优点和局限性
Chalcone has several advantages for lab experiments. It is readily available and easy to synthesize. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one exhibits diverse biological activities, making it a versatile compound for studying various cellular and molecular processes. However, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has some limitations for lab experiments. It is relatively unstable and can undergo degradation under certain conditions. Additionally, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can exhibit low solubility in aqueous solutions, which can limit its use in certain experimental setups.
未来方向
Chalcone has several potential future directions for research. It can be used as a lead compound for developing novel drugs for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can be modified chemically to enhance its bioavailability and efficacy. Additionally, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can be used in combination with other compounds to enhance its therapeutic effects. Furthermore, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can be used as a tool compound for studying various cellular and molecular processes, including apoptosis, oxidative stress, and inflammation.
合成方法
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a β-diketone in the presence of a base catalyst. The reaction is carried out in a polar solvent such as ethanol or methanol. The product is obtained in the form of yellow crystals with a melting point of 63-65°C.
属性
IUPAC Name |
(E)-3-[5-(2-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-19-10-6-5-9-17(19)20-14-12-16(23-20)11-13-18(21)15-7-3-2-4-8-15/h2-14H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVCQCVAJMULKL-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)

![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)

![N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)

![2-(2-furyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5314464.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![(3aS*,6aR*)-5-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314484.png)
![1-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5314485.png)